molecular formula C14H19N3O3 B2955926 6-{methyl[(1-methyl-1H-pyrazol-4-yl)methyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid CAS No. 1006247-64-8

6-{methyl[(1-methyl-1H-pyrazol-4-yl)methyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid

Cat. No.: B2955926
CAS No.: 1006247-64-8
M. Wt: 277.324
InChI Key: QQPASGHWKLEKIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 6-{methyl[(1-methyl-1H-pyrazol-4-yl)methyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid features a cyclohex-3-ene ring substituted with a carbamoyl group linked to a 1-methyl-1H-pyrazol-4-ylmethyl moiety. This structure combines a partially unsaturated cyclohexene backbone with a heterocyclic pyrazole group, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

6-[methyl-[(1-methylpyrazol-4-yl)methyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3/c1-16(8-10-7-15-17(2)9-10)13(18)11-5-3-4-6-12(11)14(19)20/h3-4,7,9,11-12H,5-6,8H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQPASGHWKLEKIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CN(C)C(=O)C2CC=CCC2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{methyl[(1-methyl-1H-pyrazol-4-yl)methyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole moiety: This can be achieved by reacting hydrazine with an appropriate α,β-unsaturated carbonyl compound under acidic conditions.

    Attachment of the pyrazole to the cyclohexene ring: This step involves the formation of a carbon-nitrogen bond through nucleophilic substitution or addition reactions.

    Introduction of the carboxylic acid group: This can be done via oxidation of an aldehyde or alcohol precursor or through carboxylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

6-{methyl[(1-methyl-1H-pyrazol-4-yl)methyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

6-{methyl[(1-methyl-1H-pyrazol-4-yl)methyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting enzymes or receptors involved in various diseases.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including natural products and polymers.

    Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 6-{methyl[(1-methyl-1H-pyrazol-4-yl)methyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole moiety can form hydrogen bonds and π-π interactions with target proteins, leading to inhibition or activation of their function. The carboxylic acid group can also participate in ionic interactions, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Physicochemical and Functional Comparisons

Molecular Weight and Substituent Effects

Compound Name Substituent Molecular Weight CAS Number Classification (if available)
6-{methyl[(1-methyl-1H-pyrazol-4-yl)methyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid (Target) Methyl-(1-methyl-pyrazol-4-ylmethyl)carbamoyl ~273.29 Not provided N/A
2-(methyl[(1-methyl-1H-pyrazol-3-yl)methyl]carbamoyl)cyclohexane-1-carboxylic acid Methyl-(1-methyl-pyrazol-3-ylmethyl)carbamoyl 279.34 1006448-12-9 N/A
6-((3,5-Dimethylphenyl)carbamoyl)cyclohex-3-ene-1-carboxylic acid 3,5-Dimethylphenylcarbamoyl 273.29 198283-91-9 N/A
6-((4-Acetylphenyl)carbamoyl)cyclohex-3-ene-1-carboxylic acid 4-Acetylphenylcarbamoyl Not provided 477888-70-3 N/A

Key Observations

Substituent Hydrophobicity : Pyrazole-containing compounds (target and analogs) may display moderate solubility in polar solvents, whereas phenyl-substituted analogs (e.g., 3,5-dimethylphenyl) are more lipophilic .

Functional Group Diversity : The acetyl group in 6-((4-Acetylphenyl)carbamoyl)cyclohex-3-ene-1-carboxylic acid introduces a hydrogen-bond acceptor, a feature absent in the pyrazole-based target compound .

Biological Activity

6-{methyl[(1-methyl-1H-pyrazol-4-yl)methyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid (CAS No. 1006247-64-8) is a compound of interest due to its potential biological activities, particularly in the fields of antifungal and anticancer research. This article compiles various studies to elucidate its biological activity, structure-activity relationships, and potential therapeutic applications.

The molecular formula of the compound is C14H19N3O3C_{14}H_{19}N_{3}O_{3} with a molecular weight of 277.32 g/mol. The compound features a cyclohexene ring, a pyrazole moiety, and carboxylic acid functionality, which are critical for its biological activity.

PropertyValue
Molecular FormulaC14H19N3O3
Molecular Weight277.32 g/mol
CAS Number1006247-64-8
StructureStructure

Antifungal Activity

Recent studies have indicated that derivatives of pyrazole compounds exhibit significant antifungal properties. A related compound, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides, demonstrated high efficacy against various phytopathogenic fungi such as Colletotrichum orbiculare and Rhizoctonia solani, with effective concentration (EC50) values significantly lower than those of standard antifungal agents like boscalid .

Case Study: Antifungal Efficacy

A study reported that a similar pyrazole derivative showed EC50 values of:

  • Colletotrichum orbiculare: 5.50 µM
  • Rhizoctonia solani: 14.40 µM
    These results suggest that modifications in the structure can lead to enhanced antifungal activities, potentially applicable to the compound .

Anticancer Activity

The biological evaluation of related pyrazole derivatives has also revealed promising anticancer properties. For instance, one study demonstrated that a derivative could inhibit prostate-specific antigen (PSA) expression and exhibited antiproliferative effects against prostate cancer cell lines (LNCaP and PC-3) with growth inhibition (GI50) values around 7.07 µM to 7.73 µM .

The mechanism underlying the anticancer activity appears to involve the modulation of androgen receptor signaling pathways, crucial for prostate cancer progression. The structural modifications leading to enhanced binding affinity to target proteins are critical for the observed biological activities .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies on pyrazole derivatives indicate that specific substitutions on the pyrazole ring can significantly influence biological activity. For instance:

  • Hydrophobic interactions : The presence of hydrophobic groups enhances binding affinity.
  • Electrostatic interactions : Functional groups capable of forming hydrogen bonds improve efficacy against fungal pathogens.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.